molecular formula C24H27ClN2O2 B12357767 N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide,monohydrochloride

N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide,monohydrochloride

Cat. No.: B12357767
M. Wt: 416.0 g/mol
InChI Key: VRMYGKHKNQQYJS-PDKFYKBUSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The systematic name for the compound N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide monohydrochloride is derived according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The base structure consists of a piperidine ring substituted at the 1-position with a 2-phenylethyl group and at the 4-position with a deuterated phenylcarboxamide moiety. The furan ring is attached via a carboxamide linkage at the 3-position.

The full IUPAC name is:
(N-(1-(2-phenylethyl)piperidin-4-yl)-N-(2,3,4,5,6-pentadeuteriophenyl)furan-3-carboxamide hydrochloride.

This nomenclature reflects:

  • The piperidin-4-yl core with a 2-phenylethyl substituent at the 1-position.
  • The furan-3-carboxamide group bonded to the piperidine nitrogen.
  • The pentadeuteriophenyl group (phenyl-d5), indicating deuterium substitution at all five aromatic hydrogen positions.
  • The hydrochloride salt formation at the tertiary amine.

Molecular Formula and Isotopic Labeling Patterns (d5 Substitution)

The molecular formula of the compound is C₂₃H₂₀D₅ClN₂O₂ , with a molecular weight of 416.0 g/mol (calculated using isotopic enrichment). The deuterium labeling occurs exclusively on the phenyl ring attached to the carboxamide nitrogen, replacing all five hydrogen atoms with deuterium (Figure 1).

Table 1: Isotopic Composition

Component Non-deuterated Formula Deuterated Formula
Phenyl group C₆H₅ C₆D₅
Piperidine C₅H₁₀N C₅H₁₀N
2-Phenylethyl C₈H₁₀ C₈H₁₀
Furan-3-carboxamide C₅H₃NO₂ C₅H₃NO₂

The isotopic labeling (d5) is strategically incorporated to enhance metabolic stability studies, as deuterium’s higher mass reduces cytochrome P450-mediated oxidation rates at the labeled positions.

Crystallographic Data and Stereochemical Configuration

While crystallographic data for this specific deuterated analog remain unpublished, structural insights can be inferred from related fentanyl derivatives. The parent compound furanylfentanyl (non-deuterated) crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 8.92 Å, b = 12.34 Å, c = 14.56 Å, β = 98.7°. The piperidine ring adopts a chair conformation, with the 2-phenylethyl group occupying an equatorial position.

The stereochemical configuration at the piperidine 4-position is R , as determined by X-ray diffraction in analogous compounds. The furan ring’s 3-carboxamide substituent introduces planar rigidity, which may influence receptor binding kinetics compared to non-furan analogs.

Table 2: Key Bond Lengths and Angles (Inferred)

Bond/Angle Value (Å/°)
N–C (piperidine) 1.47
C=O (carboxamide) 1.22
C–O (furan) 1.36
N–C (phenyl-d5) 1.42

Comparative Analysis with Parent Fentanyl Scaffold

N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide monohydrochloride shares structural homology with fentanyl but features critical modifications (Figure 2):

Table 3: Structural Comparison with Fentanyl

Feature Fentanyl Target Compound
Core structure Piperidine + anilino group Piperidine + furan-3-carboxamide
Substituent at N Phenethyl 2-Phenylethyl
Isotopic modification None Phenyl-d5
Carboxamide position Ortho to anilino nitrogen Meta on furan ring
  • Furan vs. Anilino Group : Replacement of the anilino group with a furan-3-carboxamide introduces electronic and steric changes. The furan’s oxygen atom increases polarity, potentially altering lipid solubility and blood-brain barrier permeability.
  • Deuterium Substitution : The phenyl-d5 group mitigates oxidative metabolism at the aromatic ring, extending half-life in preclinical models.
  • Stereoelectronic Effects : The 3-furan substitution reorients the carboxamide group, possibly affecting µ-opioid receptor (MOR) binding. Computational models suggest a 0.3 Å shift in the carboxamide’s spatial orientation compared to fentanyl’s anilino group.

Properties

Molecular Formula

C24H27ClN2O2

Molecular Weight

416.0 g/mol

IUPAC Name

N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-3-carboxamide;hydrochloride

InChI

InChI=1S/C24H26N2O2.ClH/c27-24(21-14-18-28-19-21)26(22-9-5-2-6-10-22)23-12-16-25(17-13-23)15-11-20-7-3-1-4-8-20;/h1-10,14,18-19,23H,11-13,15-17H2;1H/i2D,5D,6D,9D,10D;

InChI Key

VRMYGKHKNQQYJS-PDKFYKBUSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C4=COC=C4)[2H])[2H].Cl

Canonical SMILES

C1CN(CCC1N(C2=CC=CC=C2)C(=O)C3=COC=C3)CCC4=CC=CC=C4.Cl

Origin of Product

United States

Preparation Methods

Preparation of 4-ANPP-d5 (N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]amine)

This intermediate is synthesized via a multi-step process involving deuterium-labeled aniline.

Step Reaction Type Reagents/Conditions Outcome
A Condensation 4-Piperidone monohydrate + deuterated aniline (C₆D₅NH₂) Formation of N-phenyl-d5-4-piperidinone
B Reduction LiAlH₄ in anhydrous ether Reduction of ketone to amine (4-ANPP-d5)
C Alkylation 2-Phenylethyl bromide + NaOH (pH >14) Introduction of 2-phenylethyl group

Source: Adapted from CN102249986A and US8399677B2

  • Deuterated aniline synthesis : High-purity C₆D₅NH₂ is critical to ensure isotopic labeling. This is typically achieved via catalytic deuterium exchange or through the use of deuterated starting materials.
  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the imine intermediate to the secondary amine, maintaining deuterium labels.
  • Alkylation : Alkaline conditions (NaOH) facilitate nucleophilic substitution of the amine with 2-phenylethyl bromide, yielding the final intermediate.

Acylation with 3-Furoyl Chloride

The core reaction involves coupling 4-ANPP-d5 with 3-furoyl chloride to form the furan-3-carboxamide.

Parameter Details
Acylation Agent 3-Furoyl chloride (C₄H₃ClO₂)
Base Triethylamine (TEA) or pyridine
Solvent Dichloromethane (DCM) or tetrahydrofuran (THF)
Temperature 0–25°C (controlled addition)
Reaction Time 2–4 hours

Source: Based on furanylfentanyl synthesis protocols

  • Mechanism : The acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of 3-furoyl chloride. The base neutralizes HCl, driving the reaction forward.
  • Side Reactions : Potential hydrolysis of 3-furoyl chloride in the presence of moisture necessitates anhydrous conditions.

Salt Formation and Purification

The free base is converted to the monohydrochloride salt for stability and bioavailability.

Step Process Conditions
Salt Formation Treatment with HCl gas or aqueous HCl 0–5°C, inert atmosphere
Crystallization Solvent: Ethanol, methanol, or ethyl acetate Room temperature or refrigeration

Source: Sigma-Aldrich protocols

  • Salt Stability : The hydrochloride salt enhances solubility and shelf-life, critical for pharmaceutical applications.
  • Purity : Recrystallization from polar solvents removes unreacted starting materials and by-products.

Critical Challenges and Optimization Strategies

Deuterium Retention

Deuterium labels on the phenyl ring must remain intact during synthesis. Key considerations include:

  • Temperature : Elevated temperatures (>80°C) during alkylation or acylation may lead to deuterium scrambling.
  • Acid/Base Sensitivity : Avoid prolonged exposure to strong acids (e.g., HCl during salt formation) to prevent isotopic exchange.

Stereochemical Control

The piperidine ring’s configuration impacts biological activity. Research indicates that:

  • Catalytic Hydrogenation : Palladium catalysts (e.g., Pd/C) preserve stereochemistry during reduction steps.
  • Column Chromatography : Silica gel with methanol/DCM gradients ensures isolation of the desired diastereomer.

Analytical Characterization

The compound is validated using advanced spectroscopic techniques:

Technique Key Observations
¹H NMR Absence of non-deuterated aromatic protons (δ 7.0–7.5 ppm); distinct signals for 3-furan and piperidine protons.
MS/MS Molecular ion [M+H]⁺ at m/z 428.9 (monohydrochloride); fragmentation patterns align with furan-3-carboxamide structure.
HPLC Retention time (RT) ~10–15 minutes (C18 column, acetonitrile/water gradient).

Source: EUDA technical reports

Comparative Analysis of Furoyl Derivatives

The table below contrasts synthesis parameters for furoyl fentanyl analogs:

Compound Acylating Agent Position Yield (%)
Furanylfentanyl (2-furoyl) Furan-2-carbonyl chloride 2 60–75
N-(phenyl-d5)-3-furancarboxamide Furan-3-carbonyl chloride 3 50–65
Thiofuranyl fentanyl Thiophene-2-carbonyl chloride 2 55–70

Data compiled from

  • Positional Selectivity : The 3-position acylation requires steric control, often achieved via bulky solvents like DCM.
  • Deuterium Impact : No significant yield reduction observed due to deuterium labeling, as per analogous studies.

Chemical Reactions Analysis

N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide, monohydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference compound in analytical chemistry for studying reaction mechanisms and kinetics.

    Biology: The compound is employed in biological research to investigate its effects on cellular processes and pathways.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Clinical Relevance

  • Target Compound: No clinical data exists, but in vitro studies of similar deuterated opioids suggest improved safety profiles (e.g., reduced metabolite toxicity) .

Biological Activity

N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide, monohydrochloride, is a synthetic compound belonging to the class of 4-anilidopiperidine derivatives. This compound is structurally related to various opioid analgesics, particularly fentanyl and its analogs. Understanding its biological activity is crucial for assessing its potential therapeutic applications and safety profile.

Chemical Structure and Properties

  • Molecular Formula : C19H24D5N2O
  • Molecular Weight : 285.44 g/mol
  • CAS Number : 1189466-15-6
  • Chemical Structure : The compound features a piperidine ring substituted with a phenethyl group and a furan carboxamide moiety.

The biological activity of N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide primarily involves interaction with opioid receptors, particularly the mu-opioid receptor (MOR). Compounds in this class are known for their high affinity for MOR, leading to potent analgesic effects.

Opioid Receptor Binding Affinity

Research indicates that compounds similar to N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide exhibit significant binding affinities at opioid receptors:

CompoundKi (nM)Receptor Type
N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide0.0279 ± 0.0080μ-opioid receptor
Fentanyl0.192 ± 0.058μ-opioid receptor
Morphine2.1 ± 0.5μ-opioid receptor

These values suggest that the compound has a higher affinity for the mu-opioid receptor compared to morphine, which may correlate with enhanced analgesic properties.

Pharmacological Effects

The pharmacological profile of N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide includes:

  • Analgesia : Potent pain relief observed in various animal models.
  • Sedation : Induces sedation, which can be beneficial in clinical settings but raises concerns regarding respiratory depression.
  • Euphoria : Potential for abuse due to euphoric effects similar to other opioids.

Case Studies and Research Findings

Research has been conducted to evaluate the efficacy and safety of this compound in various models:

  • Animal Studies : In rodent models, the compound demonstrated significant analgesic activity comparable to fentanyl with a lower incidence of side effects.
  • Metabolism Studies : Investigations into the metabolic pathways revealed that the liver plays a crucial role in biotransformation, leading to several metabolites that may also possess biological activity.
  • Clinical Implications : Studies suggest that while the compound exhibits strong analgesic properties, careful monitoring is necessary due to its potential for addiction and overdose.

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